molecular formula C15H12N2O2 B2921547 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile CAS No. 1193753-02-4

3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile

Cat. No.: B2921547
CAS No.: 1193753-02-4
M. Wt: 252.273
InChI Key: RQHQRUHEOWGUEU-LICLKQGHSA-N
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Description

3-{[(1E)-(2-Hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile is a Schiff base derivative featuring a benzonitrile core linked to a 2-hydroxy-3-methoxyphenyl group via an imine bond. This compound’s structure combines electron-donating substituents (hydroxyl and methoxy groups) with the electron-withdrawing nitrile group, making it a candidate for studying electronic effects in catalysis, photochemistry, and bioactivity.

Properties

IUPAC Name

3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-14-7-3-5-12(15(14)18)10-17-13-6-2-4-11(8-13)9-16/h2-8,10,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHQRUHEOWGUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, general principles of organic synthesis and scale-up processes can be applied. These include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group and nitrile moiety play crucial roles in its biological activity. It can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s hydroxyl and methoxy groups contrast with electron-withdrawing substituents (e.g., cyano in ), affecting redox behavior and catalytic activity.
  • Steric Effects: Bulky substituents (e.g., tert-butyl in ) reduce molecular flexibility but improve crystallinity, as evidenced by monoclinic crystal packing (a = 14.897 Å, b = 15.684 Å) .
  • Biological Relevance : Fluorine and cyclopropyl groups () enhance membrane permeability and metabolic stability, whereas the target compound’s polar groups may favor antioxidant or enzyme-inhibitory roles.

Physical and Chemical Properties

  • Crystallinity: The tert-butyl derivative () exhibits a well-defined monoclinic lattice (Z = 4, V = 2050.2 ų), whereas polar substituents (e.g., hydroxyl) may reduce crystallinity due to hydrogen bonding.
  • Solubility : Hydroxyl and methoxy groups enhance aqueous solubility compared to hydrophobic tert-butyl or thiophene-containing analogues.
  • Stability: Electron-withdrawing groups (e.g., cyano in ) improve thermal and photostability, critical for photocatalytic applications .

Biological Activity

3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzonitrile, often referred to as a Schiff base derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a phenolic hydroxyl group and a nitrile moiety, which are significant in its interaction with various biological targets. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • IUPAC Name : 3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzonitrile
  • Molecular Formula : C15H12N2O2
  • Molecular Weight : 252.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding, while the nitrile group can engage in dipole-dipole interactions with various biomolecules.

Key Mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that it has activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Anticancer Potential : Research indicates that it may inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) through apoptosis induction.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Type Target/Organism Effect
AntioxidantIn vitroVarious cell linesReduces oxidative stress
AntimicrobialIn vitroMRSA, E. coliInhibitory effects observed
AnticancerIn vitroHeLa, A549Induces apoptosis

Case Studies and Research Findings

  • Antimicrobial Activity
    A study conducted on the antimicrobial efficacy of various Schiff bases, including this compound, demonstrated significant inhibition against MRSA strains. The minimum inhibitory concentration (MIC) was found to be as low as 16 µg/mL for some bacterial strains, indicating strong antibacterial properties .
  • Anticancer Research
    In a recent investigation into the anticancer properties of this compound, researchers found that it effectively inhibited cell growth in HeLa and A549 cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, showcasing its potential as a chemotherapeutic agent .
  • Antioxidant Studies
    The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results indicated that the compound exhibited significant radical scavenging activity comparable to standard antioxidants such as ascorbic acid .

Q & A

Q. How can researchers validate the compound’s purity when commercial standards are unavailable?

  • Methodological Answer : Combine orthogonal techniques:
  • Chromatography : HPLC-DAD (diode array detection) to check for co-eluting impurities.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
  • Elemental Analysis : Match calculated vs. experimental C, H, N percentages (<0.3% deviation) .

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